molecular formula C9H5Cl2F3O B13600932 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one

Cat. No.: B13600932
M. Wt: 257.03 g/mol
InChI Key: HGPCCXFTPAKXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a trifluoromethyl group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction can be catalyzed by various reagents, such as Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure cost-effective and environmentally friendly production. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)-1,1,1-trifluoropropan-2-one can be compared with other similar compounds, such as:

    2,6-Dichlorophenylacetic acid: Similar in structure but lacks the trifluoromethyl group.

    2,6-Dichlorobenzaldehyde: Precursor in the synthesis of the target compound.

    2,6-Dichlorophenyl isocyanate: Contains the same phenyl ring but with an isocyanate group instead of a ketone.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H5Cl2F3O

Molecular Weight

257.03 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5Cl2F3O/c10-6-2-1-3-7(11)5(6)4-8(15)9(12,13)14/h1-3H,4H2

InChI Key

HGPCCXFTPAKXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(F)(F)F)Cl

Origin of Product

United States

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